molecular formula C12H10O5 B093412 4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl- CAS No. 1022-78-2

4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-

Cat. No. B093412
CAS RN: 1022-78-2
M. Wt: 234.2 g/mol
InChI Key: JPJLOHCYWXTCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported, but the specific synthesis process for “4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-” is not available in the sources I found .

Scientific Research Applications

  • Antimicrobial Activity : Synthesized derivatives of 4H-1-Benzopyran-4-one have demonstrated significant antimicrobial properties. For instance, certain synthesized compounds showed good antimicrobial activity in a study by Mulwad and Hegde (2009) (Mulwad & Hegde, 2009).

  • Potential in Cancer Research : A study by Nagai et al. (2018) investigated the cytotoxicity of pyrano[4,3-b]chromones derivatives against human oral squamous cell carcinoma cells and normal oral cells. This study highlighted the potential of chemical modification of these compounds for designing new anticancer drugs (Nagai et al., 2018).

  • Cardiovascular Therapeutic Applications : A benzopyran-based compound, potentially a potassium-channel opener, has been explored for its cardiovascular therapeutic activities. This research was conducted by Yoon, Yoo, and Shin (1998) (Yoon, Yoo, & Shin, 1998).

  • Spectral and Structural Analysis for Drug Development : Detailed spectral and structural analyses of dihydroisocoumarins, a type of 4H-1-Benzopyran-4-one derivative, have been performed. Such analyses are crucial for understanding the properties of these compounds, as seen in a study by Wang et al. (2003) focusing on compounds isolated from Aloe vera (Wang et al., 2003).

  • Role in Natural Product Chemistry and Ethnopharmacology : Research by Mo et al. (2004) found that benzopyran derivatives isolated from the fungus Phellinus igniarius showed selective cytotoxicity against certain cancer cell lines, revealing the importance of these compounds in natural product chemistry and their potential therapeutic applications (Mo et al., 2004).

  • X-Ray Crystallographic Studies for Drug Design : X-ray crystallographic studies of 3-benzylchroman-4-one derivatives, a class of compounds related to 4H-1-Benzopyran-4-one, have provided insights into their role in stabilizing three-dimensional structures, which is crucial for drug design, as shown in a study by Salam et al. (2021) (Salam et al., 2021).

properties

IUPAC Name

3-acetyl-5,7-dihydroxy-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-5(13)10-6(2)17-9-4-7(14)3-8(15)11(9)12(10)16/h3-4,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJLOHCYWXTCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418777
Record name 4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-

CAS RN

1022-78-2
Record name 4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HH9KJ5G78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Reactant of Route 2
4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Reactant of Route 3
4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Reactant of Route 4
4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Reactant of Route 5
4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Reactant of Route 6
4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-

Citations

For This Compound
1
Citations
MB Mohamad Khairul Sahimi, AM Nagi… - Aquaculture …, 2022 - Wiley Online Library
Shrimp consumption has increased steadily around the world, as has the emergence of bacterial pathogens, which cause massive economic losses. The incorporation of plant extracts …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.